molecular formula C17H11BrO4 B604974 3'-Bromorubrolide F CAS No. 1403355-52-1

3'-Bromorubrolide F

Katalognummer: B604974
CAS-Nummer: 1403355-52-1
Molekulargewicht: 359.175
InChI-Schlüssel: IXURNKCVCIQLGL-APSNUPSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3'-Bromorubrolide F is a halogenated furanone derivative belonging to the rubrolide family, a class of marine natural products isolated from ascidians (tunicates) such as Synoicum globosum and Pseudodistoma antinboja. Structurally, it is characterized by a 4-(3-bromo-4-hydroxyphenyl)-5-(4-methoxybenzylidene)furan-2(5H)-one backbone (Fig. 12 in ). Its molecular formula is C₁₈H₁₃O₄Br, with a molecular weight of 373.01 g/mol (HRESIMS data).

Bioactivity: this compound exhibits moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, though its potency is weaker compared to non-brominated rubrolides like Rubrolide E (IC₅₀ = 21 µM for S. epidermidis) and dibrominated analogs such as 3',3''-dibromorubrolide E.

Eigenschaften

CAS-Nummer

1403355-52-1

Molekularformel

C17H11BrO4

Molekulargewicht

359.175

IUPAC-Name

(5{Z})-4-(3-Bromo-4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C17H11BrO4/c18-14-8-11(3-6-15(14)20)13-9-17(21)22-16(13)7-10-1-4-12(19)5-2-10/h1-9,19-20H/b16-7-

InChI-Schlüssel

IXURNKCVCIQLGL-APSNUPSMSA-N

SMILES

O=C(C=C/1C2=CC=C(O)C(Br)=C2)OC1=C/C3=CC=C(O)C=C3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3'-Bromorubrolide F;  3-Bromorubrolide E;  SANC309;  SANC 309;  SANC-309

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

The bioactivity and structural properties of 3'-Bromorubrolide F are influenced by bromination patterns and substituent groups. Below is a comparative analysis with key analogs:

Structural Variations
Compound Bromine Position(s) Substituents on Rings B/C Molecular Formula
Rubrolide E (101) None Ring B: 4-hydroxyphenyl; Ring C: 4-hydroxybenzylidene C₁₇H₁₂O₅
3'-Bromorubrolide E (106) C-3' on Ring B Ring B: 3-bromo-4-hydroxyphenyl; Ring C: 4-hydroxybenzylidene C₁₇H₁₁O₄Br
This compound (107) C-3' on Ring B Ring B: 3-bromo-4-hydroxyphenyl; Ring C: 4-methoxybenzylidene C₁₈H₁₃O₄Br
3'',3''-Dibromorubrolide E (108) C-3' and C-3'' on Rings B/C Ring B: 3-bromo-4-hydroxyphenyl; Ring C: 3-bromo-4-methoxybenzylidene C₁₇H₁₀O₄Br₂
Antimicrobial Activity

Data from in vitro assays against bacterial strains (IC₅₀ or % inhibition):

Compound S. epidermidis (IC₅₀, µM) E. faecalis (% Inhibition) E. coli (% Inhibition) MRSA (IC₅₀, µM)
Rubrolide E (101) 21 89% 16% 105
3'-Bromorubrolide E (106) 38 16% 0% 89
This compound (107) 360 2% 14% 1006
3'',3''-Dibromorubrolide E (108) 28 2% 26% 89

Key Observations :

  • Bromination at C-3' (Ring B) in this compound reduces activity against S. epidermidis and MRSA compared to non-brominated Rubrolide E.
  • The methoxy group on Ring C (vs. hydroxyl in 3'-Bromorubrolide E) correlates with diminished potency, highlighting the importance of polar substituents.
  • Dibromination (e.g., 3'',3''-Dibromorubrolide E) enhances activity against E. coli, suggesting bromine at C-3'' (Ring C) improves membrane penetration.
Protein Binding and Thermodynamics
Compound Target Protein Binding Site Binding Free Energy (kcal/mol) Stability (MD Simulations)
Novobiocin Hsp90α CTD Site-1 −8.5 Unstable due to steric clashes
This compound Hsp90α CTD Site-2 −9.13 Stable interaction with L672-P681 residues
SANC491 (Cephalostatin 17) Hsp90α CTD Site-1 <−11.0 High stability at Site-1

Key Observations :

  • This compound’s binding to Hsp90α is less thermodynamically favorable than SANC491/SANC518 but more stable than Novobiocin.
  • Its bromine atom likely contributes to hydrophobic interactions in the CTD subpocket, while the methoxy group limits polar contacts.

Q & A

Q. How is 3'-Bromorubrolide F isolated and structurally characterized from marine ascidians?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) of ascidian tissues, followed by chromatographic separation (e.g., HPLC, column chromatography). Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy for bromine position determination, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Comparative analysis with known rubrolides (e.g., rubrolide Q) is critical for validation .

Q. What biological activities have been experimentally confirmed for this compound?

Methodological Answer: Antibacterial activity is assessed via broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Bioactivity data should be normalized to positive controls (e.g., ampicillin) and negative controls (solvent-only) to ensure reliability. Activity trends are often tabulated alongside structural analogs to identify preliminary structure-activity relationships (SAR) .

Q. How do researchers address nomenclature discrepancies (e.g., this compound vs. Rubrolide Q) in literature?

Methodological Answer: Cross-referencing spectral data (NMR, MS) and synthetic pathways in original studies is essential. For example, clarifies that this compound (154) and rubrolide Q (151) are identical, resolved through comparative analysis of retention times, UV profiles, and bioassay results. Discrepancies should be flagged in metadata during database curation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored among brominated rubrolides?

Methodological Answer: Design a panel of analogs with controlled variations (e.g., bromine position, ester group modifications). Use high-throughput screening against bacterial targets, followed by statistical analysis (e.g., ANOVA for MIC comparisons). Molecular docking studies can predict binding interactions with bacterial enzymes (e.g., DNA gyrase), validated by site-directed mutagenesis .

Q. What experimental controls are critical in assessing this compound's cytotoxicity for therapeutic potential?

Methodological Answer: Include immortalized cell lines (e.g., HEK-293, HepG2) and primary cells to evaluate tissue-specific toxicity. Dose-response curves (0.1–100 µM) should be generated with triplicate technical replicates. Use positive controls (e.g., doxorubicin for apoptosis) and solvent controls. Statistical significance (p < 0.05, Student’s t-test) must be reported per guidelines .

Q. How can computational tools like FAF-Drugs3 optimize this compound's drug-likeness?

Methodological Answer: Input the compound’s SMILES notation into FAF-Drugs3 to predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity). Modify functional groups (e.g., ester to amide) based on alerts for poor bioavailability. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Meta-analysis of raw data (e.g., MIC values, growth conditions) identifies variables like bacterial strain variability or solvent effects. Collaborative inter-laboratory studies enhance reproducibility .

Data Analysis & Experimental Design

Q. How should researchers design dose-escalation studies for this compound in in vivo models?

Methodological Answer: Use a staggered dosing regimen in murine models, starting at 1 mg/kg (based on in vitro IC50 values). Monitor hematological, hepatic, and renal toxicity biomarkers weekly. Apply the Hill equation to model dose-response relationships and identify the maximum tolerated dose (MTD) .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with antibiotics?

Methodological Answer: Calculate fractional inhibitory concentration indices (FICI) using checkerboard assays. Synergy (FICI ≤ 0.5) requires confirmation via time-kill curves. Bootstrap resampling (1,000 iterations) quantifies uncertainty in synergy scores .

Synthesis & Modification

Q. What synthetic strategies improve this compound’s stability in physiological conditions?

Methodological Answer: Introduce fluorine atoms at metabolically labile positions (e.g., para to ester groups) to block oxidative metabolism. Assess stability via LC-MS in simulated gastric fluid (pH 2.0) and human liver microsomes. Fluorination routes may adapt methods from ’s fluorinated fragment libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Bromorubrolide F
Reactant of Route 2
Reactant of Route 2
3'-Bromorubrolide F

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.